5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-(Chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole is an organic compound used in various scientific research applications. It is a heterocyclic compound that contains a pyrazole ring with a chlorine atom attached to the methyl group, a cyclopropylmethyl group, and a trifluoromethyl group. Due to its unique structure, 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research, including synthesis methods, biochemical and physiological effects, and the use in laboratory experiments.
Scientific Research Applications
Synthesis Techniques and Applications
Microwave-Assisted Synthesis : A study highlighted the synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters using microwave-induced techniques under solvent-free conditions. This approach demonstrated environmental benefits and efficiency advantages over traditional methods (Martins et al., 2006).
Flexible Synthesis of Pyrazoles : Another study presented a flexible synthesis technique for pyrazoles, allowing the functionalization of the C3 and C5 positions with different substituents. This method facilitated the creation of ligands with potential applications in catalysis and materials science (Grotjahn et al., 2002).
One-Pot Synthesis for Hydroxypyrazolines : Research on the one-step synthesis of aryl and heteroaroyl-substituted hydroxypyrazolines revealed efficient methods to create novel pyrazoline derivatives, showcasing the versatility of pyrazole chemistry (Bonacorso et al., 2006).
Potential Biological Activities
- Antimycobacterial Activity : A series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized and tested for antimicrobial activity against Mycobacterium tuberculosis. Some compounds showed significant activity, highlighting the potential of pyrazole derivatives in developing new antimycobacterial agents (Almeida da Silva et al., 2008).
properties
IUPAC Name |
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2/c10-4-7-3-8(9(11,12)13)14-15(7)5-6-1-2-6/h3,6H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIIHSOEPYSBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.